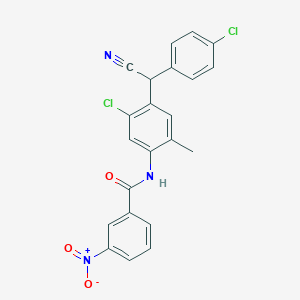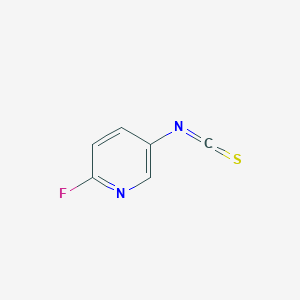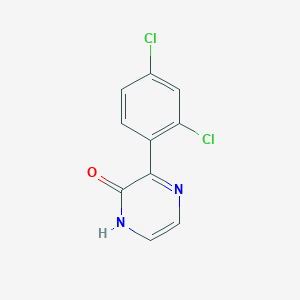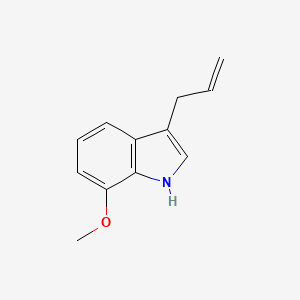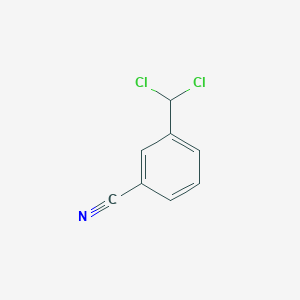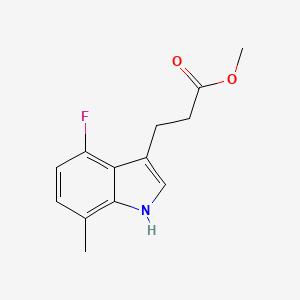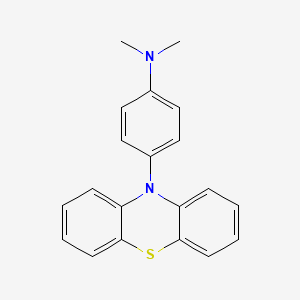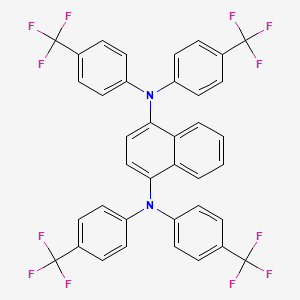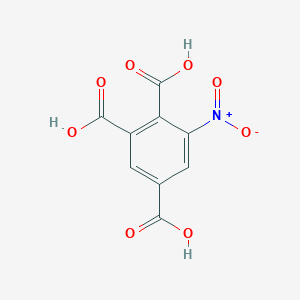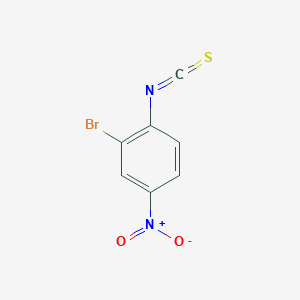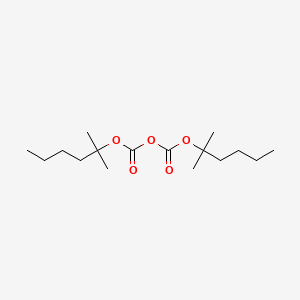
Bis(2-methyl-2-hexyl) Dicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyl-2-hexyl) Dicarbonate: is an organic compound with the molecular formula C_14H_26O_5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methyl-2-hexanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Decomposition: Under high temperatures or acidic conditions, it can decompose to release carbon dioxide and form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.
Decomposition: Heat or acidic conditions.
Major Products Formed:
Hydrolysis: 2-methyl-2-hexanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide and other organic compounds.
Scientific Research Applications
Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .
Mechanism of Action
The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Dimethyl carbonate: Used as a solvent and methylating agent in organic synthesis.
Uniqueness: Bis(2-methyl-2-hexyl) Dicarbonate is unique due to its specific structure, which provides distinct reactivity and properties compared to other dicarbonates. Its branched alkyl groups offer steric hindrance, making it less reactive than linear dicarbonates like dimethyl carbonate. This makes it suitable for applications requiring controlled reactivity and stability .
Properties
Molecular Formula |
C16H30O5 |
|---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChI Key |
LKMYGRMCHBYUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


